molecular formula C11H14N2O B14906925 3-methyl-N-(pyridin-3-ylmethyl)but-2-enamide

3-methyl-N-(pyridin-3-ylmethyl)but-2-enamide

Cat. No.: B14906925
M. Wt: 190.24 g/mol
InChI Key: NDGRBYKDLZXKNP-UHFFFAOYSA-N
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Description

3-methyl-N-(pyridin-3-ylmethyl)but-2-enamide is an organic compound that belongs to the class of amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(pyridin-3-ylmethyl)but-2-enamide typically involves the reaction of 3-methylpyridine with but-2-enamide under specific conditions. One common method involves the use of a catalyst such as magnesium oxide nanoparticles (MgO NPs) to facilitate the reaction. The reaction conditions often include the use of solvents like toluene and the application of heat to promote the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(pyridin-3-ylmethyl)but-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Halogenating agents like bromine (Br₂) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

3-methyl-N-(pyridin-3-ylmethyl)but-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-methyl-N-(pyridin-3-ylmethyl)but-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share a similar pyridine ring structure but differ in the position of the substituents.

    3-bromoimidazo[1,2-a]pyridines: These compounds have a similar core structure but include additional functional groups such as bromine.

Uniqueness

3-methyl-N-(pyridin-3-ylmethyl)but-2-enamide is unique due to its specific combination of a pyridine ring and a butenamide structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

3-methyl-N-(pyridin-3-ylmethyl)but-2-enamide

InChI

InChI=1S/C11H14N2O/c1-9(2)6-11(14)13-8-10-4-3-5-12-7-10/h3-7H,8H2,1-2H3,(H,13,14)

InChI Key

NDGRBYKDLZXKNP-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)NCC1=CN=CC=C1)C

Origin of Product

United States

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